3,3',4',5-Tetrachlorosalicylanilide

Catalog No.
S572385
CAS No.
1154-59-2
M.F
C13H7Cl4NO2
M. Wt
351.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4',5-Tetrachlorosalicylanilide

CAS Number

1154-59-2

Product Name

3,3',4',5-Tetrachlorosalicylanilide

IUPAC Name

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351.0 g/mol

InChI

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20)

InChI Key

SJQBHPJLLIJASD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl

solubility

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents.

Synonyms

3,3',4',5-tetrachlorosalicylanilide, TCSA

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl

The exact mass of the compound Tetrachlorosalicylanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alkaline aqueous solutions and in solutions of wetting agents. soluble in many organic solvents.in water, 0.16 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3',4',5-Tetrachlorosalicylanilide (TCS) is a highly halogenated salicylanilide utilized across industrial and research applications as a potent metabolic uncoupler and a standardized reference material. Originally developed as a bacteriostat, its well-characterized ability to uncouple oxidative phosphorylation makes it a highly sought-after agent for minimizing waste activated sludge in membrane bioreactors (MBRs) without compromising organic removal efficiency [1]. Furthermore, due to its reliable, dose-dependent photoreactivity under UVA irradiation, TCS is globally procured as a validated positive control for in vitro phototoxicity and photoallergy assays, including OECD Test Guideline 432 (3T3 NRU) [2]. Its precise interaction with lipid bilayers and specific bacterial efflux pumps also cements its value as a biochemical probe for multidrug resistance and calcium pump modulation.

Substituting TCS with structurally related biocides like Triclosan or alternative uncouplers like para-nitrophenol (PNP) fundamentally alters process outcomes. In wastewater treatment, purely bactericidal agents inhibit the microbial activity required for chemical oxygen demand (COD) removal, whereas TCS specifically uncouples energy production from growth, reducing sludge yield by over 60% while maintaining >89% COD removal [1]. In toxicological testing, substituting TCS with weaker photoallergens or non-standardized UV-absorbers compromises assay validation, as TCS provides a distinct, highly reproducible phototoxic response (e.g., 5-fold stimulation of ARE-dependent gene expression under UVA) required to calibrate predictive models[2]. Finally, in efflux pump research, TCS acts as a highly specific substrate for the EmrCAB tripartite pump, a mechanism not reliably triggered by generic lipophilic acids [3].

Waste Activated Sludge Reduction in Sequence Batch Reactors

In sequencing batch reactors (SBRs), the addition of TCS demonstrates superior sludge reduction capabilities compared to baseline controls or harsh biocides. Studies show that a low dose of TCS (0.8 mg/L) achieves a 63.3% reduction in sludge yield. Crucially, unlike generic biocides that crash reactor performance, TCS maintains a high COD removal efficiency of 89.1%, comparable to the 92.1% seen in uncoupled control reactors [1]. This is driven by a measurable reduction in the electronic transport system (ETS) activity and specific cellular ATP, confirming pure metabolic uncoupling rather than cellular toxicity [2].

Evidence DimensionSludge Reduction and COD Removal
Target Compound DataTCS (0.8 mg/L): 63.3% sludge reduction, 89.1% COD removal
Comparator Or BaselineControl SBR: 0% baseline reduction, 92.1% COD removal
Quantified Difference63.3% decrease in sludge yield with <3% impact on COD removal efficiency
ConditionsSequencing batch reactors (SBR) operated for 43 days

Allows industrial wastewater facilities to drastically cut sludge disposal costs without sacrificing organic matter elimination.

Standardized Phototoxicity in OECD TG 432 Assays

TCS is a critical positive control in predictive photosafety testing, specifically the 3T3 Neutral Red Uptake (NRU) phototoxicity test. When exposed to 5 J/cm2 of UVA irradiation, TCS reliably induces a severe, dose-dependent reduction in cell viability and triggers a significant increase in ARE-dependent gene expression (up to 5-fold) compared to non-irradiated controls [1]. In contrast, pseudophotoclastogenic compounds or generic UV-absorbers fail to produce this consistent photogenotoxic and phototoxic signature, making TCS indispensable for validating in vitro and in silico predictive models[2].

Evidence DimensionPhototoxic Response (Cell Viability / Gene Expression)
Target Compound DataTCS + UVA (5 J/cm2): Strong dose-dependent phototoxicity and ARE-gene induction
Comparator Or BaselinePseudophotoclastogenic chemicals (e.g., Zinc Oxide): No true photogenotoxic micronucleus induction
Quantified DifferenceTCS provides a definitive positive phototoxic signal required for assay calibration
ConditionsIn vitro 3T3 fibroblasts and human keratinocytes under 5 J/cm2 UVA irradiation

Ensures regulatory compliance and assay validity when screening new pharmaceuticals or cosmetics for photosafety.

Substrate Specificity for EmrCAB Multidrug Efflux Pumps

In the study of multidrug resistance (MDR) in opportunistic pathogens like Stenotrophomonas maltophilia, TCS serves as a highly specific probe for the major facilitator superfamily (MFS) tripartite efflux pump, EmrCAB. Research demonstrates that the EmrCAB pump heavily favors the extrusion of specific hydrophobic uncoupling agents, notably TCS and CCCP, over broader classes of hydrophilic antibiotics [1]. The precise measurement of TCS extrusion allows researchers to map the regulatory role of the MarR-type transcriptional regulator EmrRsm, providing a quantifiable baseline for developing and testing novel efflux pump inhibitors[2].

Evidence DimensionEfflux Pump Substrate Preference
Target Compound DataTCS: Highly favored substrate for EmrCAB extrusion
Comparator Or BaselineHydrophilic antibiotics: Poor or non-substrates for EmrCAB
Quantified DifferenceTCS enables targeted phenotypic measurement of EmrCAB activity distinct from generalized efflux
ConditionsSusceptibility and induction assays in Stenotrophomonas maltophilia mutants

Provides a reliable biochemical probe for researchers developing novel inhibitors against Gram-negative bacterial efflux pumps.

Biphasic Modulation of Sarcoplasmic Reticulum Calcium Pumps

TCS exhibits a unique, concentration-dependent biphasic effect on the sarcoplasmic reticulum Ca2+-ATPase. At optimal concentrations (pH 7.0, 6°C), TCS stimulates Ca2+ uptake and ATP hydrolysis by up to 5-fold, and accelerates Ca2+ release from the ADP-sensitive phosphoenzyme by up to 6-fold [1]. This highly specific interaction at the lipid bilayer interface distinguishes TCS from generic lipophilic weak acids, which typically act as simple inhibitors, making TCS a specialized tool for mapping the hydrophobic domains of ATPase proteins [2].

Evidence DimensionCa2+ Uptake and ATP Hydrolysis Rate
Target Compound DataTCS (Optimal Conc.): Up to 5-fold stimulation of pump activity
Comparator Or BaselineGeneric lipophilic acids: Typically pure inhibition
Quantified Difference5-fold increase in activity and 6-fold acceleration of Ca2+ release
ConditionsPurified sarcoplasmic reticulum Ca2+-ATPase at pH 7.0 and 6°C

Offers structural biologists and biochemists a precise modulator to study the catalytic mechanisms of membrane-bound ion pumps.

Wastewater Treatment and Biofouling Control

TCS is the optimal choice for pilot and full-scale membrane bioreactor (MBR) studies aiming to reduce waste activated sludge. Its specific uncoupling mechanism allows for >60% sludge reduction without crashing COD removal, making it superior to generic biocides like Triclosan [1].

Regulatory Photosafety Testing (OECD TG 432)

As a globally recognized photoallergen and phototoxin, TCS is essential for toxicology labs requiring a validated positive control to calibrate 3T3 NRU phototoxicity assays and photo-ARE gene expression models, ensuring regulatory compliance during drug development [2].

Antimicrobial Resistance and Efflux Pump Research

TCS is a preferred substrate for characterizing MFS-type efflux pumps (like EmrCAB). It is highly suited for screening novel efflux pump inhibitors targeting multidrug-resistant Gram-negative pathogens, providing a clear phenotypic readout distinct from standard antibiotics[3].

Color/Form

Crystalline solid
Crystals

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

350.920139 g/mol

Monoisotopic Mass

348.923089 g/mol

Heavy Atom Count

20

LogP

log Kow = 5.87 (est)

Decomposition

When heated to decomposition it emits very toxic fumes of /chlorides and nitrogen oxides/.

Melting Point

161 °C

UNII

HNE676755I

Mechanism of Action

Effects of 3,3',4',5-tetrachlorosalicylanilide (TCS), a lipophilic weak acid, on Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump were characterized to obtain insight into the possible role of hydrophobic portions of the Ca2+-ATPase in the catalytic mechanism of the enzyme. TCS exhibited both the stimulatory and inhibitory effects on the calcium pump activities depending on its concentration. At optimal concentrations, it increased these activities by up to 5-fold at pH 7.0 and 6 °C. Analysis of partial reactions of ATP hydrolysis by the purified ATPase revealed that TCS accelerated Ca2+ release from the ADP-sensitive phosphoenzyme up to 6- fold, whereas it affected other reaction steps to a much less extent, indicating that the site of the stimulatory action of TCS is rather specific in terms of the reaction sequence. These effects of TCS became less prominent at higher temperatures, although the enzyme-TCS interactions as detected in the direct binding experiment or by measurement of quenching of protein fluorescence were not affected by a similar change in temperature. The TCS effects were also dependent on pH of the 8.0 suggested that the protonated form of TCS is responsible for both the stimulatory and inhibitory effects of the drug. These results, taken together with those obtained previously with a spin- labeled probe, may suggest that TCS stimulates the calcium pump activity through its effect on the lipid bilayer, although its direct action on hydrophobic portion(s) of the ATPase protein cannot be ruled out.

Vapor Pressure

3.0X10-10 mm Hg at 25 °C (est)

Other CAS

1154-59-2

Wikipedia

3,3',4',5-tetrachlorosalicylanilide

General Manufacturing Information

Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-: ACTIVE
Use in food, drugs, and cosmetics may be restricted
The halogenated salicylanilide 3,3',4',5-tetrachlorosalicylanilide... was found to be a potent photosensitizer capable of causing disabling skin disorders. FDA directed the removal from the market of drug products containing 3,3',4',5-tetrachlorosalicylanilide in 1975.
Halogenated salicylanilides ... 3,3',4,',5-tetrachlorosalicylanilide ... have been used as antimicrobial agents for a variety of purposes in cosmetic products. These halogenated salicylanilides are potent photosensitizers and cross-sensitizers and can cause disabling skin disorders... Safer alternative antimicrobial agents are available... any cosmetic product that contains such a halogenated salicylanilide as an ingredient at any level for any purpose is deemed to be adulterated under section 601(a) of the Federal Food, Drug, and Cosmetic Act. Any cosmetic product containing these halogenated salicylanilides as an ingredient that is initially introduced into interstate commerce after December 1, 1975, that is not in compliance with this section is subject to regulatory action.

Interactions

To investigate the possible participation of oxygen intermediates (OIs) in the contact photosensitization process, mice were treated with long-acting liposomal-superoxide dismutase (L-SOD) before photosensitization. Photosensitization to 3,3',4',5-tetrachlorosalicylanilide (TCSA) was significantly suppressed by the pretreatment of mice with L-SOD. This suppression was not mediated by suppressor cells or due to an unresponsive state produced by the use of L-SOD. Rather, the suppression appeared to be due to the failure of production of photoallergen. L-SOD treatment induced the suppression of contact photosensitivity to TCSA but not ordinary contact sensitivity to TCSA or dinitrofluorobenzene, suggesting that the production of photoallergen is more critically dependent on the presence of OIs than that of ordinary contact allergen. The results provide evidence that OIs are produced by light absorption in the presence of oxygen and react with the biologic substrate to form photoallergens.
A marked contact photosensitivity (CPS) response to 3,3',4',5 tetrachlorosalicylanilide (TCSA) plus UVA was induced in mice. Cyclophosphamide (Cy), given prior to sensitization, caused a further increase in ear swelling. When UVB radiation was given at a site distant from that used for sensitization it caused a dose-related suppression of CPS. Cy did not eliminate the UVB-induced suppression.
An animal model /was developed/ to assess the ultraviolet A (UVA) protective effect of topical sunscreens with the use of BALB/cJ mice in which contact photosensitivity to 3, 3', 4', 5 tetrachlorosalicylanilide had been induced. The mice were sensitized on the clipped dorsal skin and challenged on the ears. Changes in ear thickness after challenge were used to measure the degree of photosensitivity. The efficacy of two doses of each topical sunscreen was assessed by the degree of suppression of the contact photosensitivity response at challenge. Control studies were performed with the base of each sunscreen. Some but not all sunscreens that contained UVA-absorbing chemicals showed active suppression of contact photosensitivity in this test system. Several sunscreens gave greater suppression at 5 uL/sq cm than at 2 uL/sq cm, which suggests a dose-related effect. One sunscreen, however, gave greater suppression at 2 uL/sq cm. Several of the bases tested also suppressed the contact photosensitivity response. An unexpected finding was an enhancement of the contact photosensitivity reaction by two of the bases tested.
This study was conducted to investigate in vivo evaluation of protectiveness by sunscreens in the UVA range using a mouse model of contact photoallergy (CPS) to 3,3',4',5-tetrachlorosalicylanilide (TCSA). Mice were sensitized with TCSA painting plus UVA irradiation (TCSA/UVA) on the abdomen and, 5 days later, challenged with TCSA/UVA on the earlobe. Each of four sunscreen agents, benzophenone-3, Parsol 1789, p-aminobenzoic acid, and 2-ethyl-hexyl-p-methoxycinnamate, was applied to the earlobes before irradiation. Their protective efficacy was evaluated in the degree of inhibition of both ear swelling responses and TCSA-epidermal cell photoadduct formation. Two UVA-absorbing sunscreens, benzophenone-3 and Parsol 1789, dramatically inhibited the ear swelling response, while the two UVB-absorbers exhibited a much less suppressive effect. The UVA-absorbing agents functioned via inhibiting the formation of TCSA-epidermal cell photoadducts.

Dates

Last modified: 08-15-2023

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